molecular formula C23H18N4 B11106951 3-amino-6,7,8,8a-tetrahydro-1,1'-binaphthalene-2,2,4(1H)-tricarbonitrile

3-amino-6,7,8,8a-tetrahydro-1,1'-binaphthalene-2,2,4(1H)-tricarbonitrile

Cat. No.: B11106951
M. Wt: 350.4 g/mol
InChI Key: WDMWIVMWBDGYFT-UHFFFAOYSA-N
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Description

3-amino-6,7,8,8a-tetrahydro-1,1’-binaphthalene-2,2,4(1H)-tricarbonitrile is an organic compound with a complex structure that includes multiple aromatic rings and nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-6,7,8,8a-tetrahydro-1,1’-binaphthalene-2,2,4(1H)-tricarbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Binaphthalene Core: The initial step involves the formation of the binaphthalene core through a coupling reaction of naphthalene derivatives.

    Introduction of Amino and Nitrile Groups:

    Cyclization: The final step often involves cyclization to form the tetrahydro structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-amino-6,7,8,8a-tetrahydro-1,1’-binaphthalene-2,2,4(1H)-tricarbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitrile groups to amines or other reduced forms.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Reagents like acyl chlorides or alkyl halides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

3-amino-6,7,8,8a-tetrahydro-1,1’-binaphthalene-2,2,4(1H)-tricarbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-amino-6,7,8,8a-tetrahydro-1,1’-binaphthalene-2,2,4(1H)-tricarbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-1,1’-binaphthalene-2,2’-dicarbonitrile
  • 6,7,8,8a-tetrahydro-1,1’-binaphthalene-2,2’-dicarboxylic acid

Uniqueness

3-amino-6,7,8,8a-tetrahydro-1,1’-binaphthalene-2,2,4(1H)-tricarbonitrile is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C23H18N4

Molecular Weight

350.4 g/mol

IUPAC Name

2-amino-4-naphthalen-1-yl-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile

InChI

InChI=1S/C23H18N4/c24-12-20-17-9-3-4-10-19(17)21(23(13-25,14-26)22(20)27)18-11-5-7-15-6-1-2-8-16(15)18/h1-2,5-9,11,19,21H,3-4,10,27H2

InChI Key

WDMWIVMWBDGYFT-UHFFFAOYSA-N

Canonical SMILES

C1CC=C2C(C1)C(C(C(=C2C#N)N)(C#N)C#N)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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